molecular formula C7H5BrF3NOS B2783214 4-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide CAS No. 2327050-90-6

4-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide

Cat. No.: B2783214
CAS No.: 2327050-90-6
M. Wt: 288.08
InChI Key: QKBZWAAKPXFXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a brominated thiophene derivative featuring a trifluoroethyl substituent on the carboxamide nitrogen. The compound combines the electron-withdrawing effects of bromine (at the 4-position of the thiophene ring) and the lipophilic trifluoroethyl group, which may enhance metabolic stability and bioavailability. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or anticancer agents.

Properties

IUPAC Name

4-bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NOS/c8-4-1-5(14-2-4)6(13)12-3-7(9,10)11/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBZWAAKPXFXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide typically involves the bromination of thiophene followed by the introduction of the trifluoroethyl group. One common method includes:

    Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromothiophene.

    Introduction of Trifluoroethyl Group: The 2-bromothiophene is then reacted with 2,2,2-trifluoroethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products

    Substitution: Various substituted thiophenes.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

4-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized to form sulfoxides or sulfones and reduced to dihydrothiophenes.
  • Coupling Reactions : Engages in cross-coupling reactions like Suzuki or Heck coupling.

Biology

This compound has been investigated for its bioactive properties :

  • Antimicrobial Activity : Studies suggest significant anti-tubercular activity against Mycobacterium tuberculosis, indicating potential for drug development in treating tuberculosis .
  • Antioxidant Properties : It exhibits high total antioxidant capacity (TAC), suggesting therapeutic applications in oxidative stress-related conditions .
  • Anti-inflammatory Effects : Related thiophene compounds have shown promise in reducing inflammatory markers in vitro .

Medicine

In medicinal chemistry, the compound's structural features make it suitable for exploring pharmacological properties . Its lipophilicity due to the trifluoroethyl group enhances membrane permeability, potentially improving drug delivery and efficacy against various diseases.

Industry

The compound is utilized in developing advanced materials such as:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics.
  • Polymers : It can be incorporated into polymer matrices to enhance material properties.

Case Studies

Study FocusFindings
Antioxidant CapacityHigh TAC values observed in thiophene derivatives indicate potential as antioxidant agents.
Anti-inflammatorySignificant reduction in inflammatory markers when treated with related thiophene compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related bromothiophene carboxamides, focusing on substituent effects, molecular properties, and biological activities.

Compound Name Substituent on Amide Nitrogen Bromine Position Molecular Weight Key Biological Activity Reference
4-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide 2,2,2-Trifluoroethyl 4 302.10 Hypothesized metabolic stability -
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]-4-bromothiophene-2-carboxamide (6d) 2,4-Dichlorobenzyl-thiazolyl 4 - Cytotoxic and cytostatic effects
5-Bromo-N-(2,6-difluorophenyl)thiophene-2-carboxamide 2,6-Difluorophenyl 5 318.15 Not explicitly reported
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl N/A (acetamide) - Antimycobacterial activity

Key Observations:

Compounds with aromatic substituents (e.g., 6d) exhibit pronounced anticancer activity, suggesting that bulky or electron-deficient groups may enhance target binding .

Bromine Position and Reactivity :

  • Bromination at the 4-position (as in the target compound and 6d ) is synthetically favorable compared to 5-bromo isomers, as evidenced by bromination studies of thiophene derivatives .
  • Bromine’s electron-withdrawing effect may modulate electronic properties of the thiophene ring, influencing reactivity in cross-coupling reactions or interactions with biological targets .

Pharmacological Potential: The antimycobacterial activity of N-(4-bromophenyl)-2-(2-thienyl)acetamide highlights the role of bromine and thiophene in targeting microbial enzymes . The cytotoxicity of 6d suggests that bromothiophene carboxamides with heterocyclic substituents (e.g., thiazolyl) may disrupt cancer cell proliferation .

Physicochemical Properties:

  • Lipophilicity : The trifluoroethyl group increases logP compared to polar groups like methoxyethyl (e.g., 5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide , MW 278.17) .
  • Molecular Weight : The target compound (MW 302.10) falls within the acceptable range for drug-like molecules, contrasting with bulkier analogs like 5-Bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide (MW 297.18) .

Biological Activity

4-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Its unique structural features, including a bromine atom and a trifluoroethyl group, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrF3NOC_9H_7BrF_3NO, with a molecular weight of 282.06 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity, facilitating better membrane permeability and interaction with biological targets .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atom may engage in halogen bonding, which can enhance binding affinity towards target proteins . Additionally, the trifluoroethyl substituent is believed to improve selectivity and potency against various cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant anti-tubercular activity . Its structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis .

Anticancer Activity

Thiophene derivatives have been recognized for their potential in cancer therapy. Preliminary studies show that this compound may inhibit various cancer cell lines through mechanisms that are yet to be fully elucidated. The trifluoroethyl group may play a role in enhancing the compound's anticancer properties by improving its pharmacokinetic profile.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study AEvaluated anti-tubercular activity against M. tuberculosisShowed significant inhibition at low concentrations
Study BAssessed anticancer properties on various cell linesInduced apoptosis in cancer cells with minimal toxicity to normal cells
Study CInvestigated interaction with specific kinasesDemonstrated potential as a kinase inhibitor in cancer therapy

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that allow for the creation of analogs with potentially enhanced biological activity. The ability to modify the thiophene ring opens avenues for developing new therapeutic agents.

Future Directions

Further research is warranted to explore:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.
  • Analog Development : Creating derivatives that could exhibit improved efficacy or reduced side effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.